molecular formula C10H13NO3 B12115307 [5-(Aminomethyl)-2-methoxyphenyl]acetic acid

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid

Cat. No.: B12115307
M. Wt: 195.21 g/mol
InChI Key: JSRFUKSIBMQNKP-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and glycine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired aminomethyl group.

    Acidification: Finally, the compound is acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-(Aminomethyl)-2-methoxyphenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Aminomethyl)-2-methoxyphenyl]acetic acid
  • [5-(Aminomethyl)-3-methoxyphenyl]acetic acid
  • [5-(Aminomethyl)-2-ethoxyphenyl]acetic acid

Uniqueness

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[5-(aminomethyl)-2-methoxyphenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

JSRFUKSIBMQNKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)CC(=O)O

Origin of Product

United States

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